molecular formula C18H20N4O2S B14970453 1,1'-[6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B14970453
M. Wt: 356.4 g/mol
InChI Key: WQIQCLKJKNCDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that features a unique structure combining triazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . The process may also involve intermediate steps where hydrazonoyl halides react with various thiocarbonyl compounds to form the desired thiadiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole-thiadiazine derivatives.

Scientific Research Applications

1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s triazole and thiadiazine rings allow it to bind effectively to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-ACETYL-6-(3,4-DIMETHYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its combined triazole and thiadiazine rings, which provide a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-[5-acetyl-6-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C18H20N4O2S/c1-6-15-19-20-18-22(15)21(13(5)24)16(17(25-18)12(4)23)14-8-7-10(2)11(3)9-14/h7-9H,6H2,1-5H3

InChI Key

WQIQCLKJKNCDIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC(=C(C=C3)C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.